N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring, a thiophene ring, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness: N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide stands out due to its unique combination of an oxazole ring, a thiophene ring, and a carboxamide group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-8-9(2)19-7-10(8)13(17)15-12-6-11(18-16-12)14(3,4)5/h6-7H,1-5H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORMNOBSXKLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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